
Difructose anhydride III
Descripción general
Descripción
Difructose Anhydride III (DFA III) is a non-digestible disaccharide derived from inulin, a fructan polymer found in plants like chicory and Jerusalem artichoke. Structurally, DFA III is a difructofuranose 1,2′:2,3′-dianhydride formed via enzymatic conversion using inulin fructotransferase (inulase II) from microorganisms such as Arthrobacter spp. . Its unique cyclic structure confers resistance to mammalian digestive enzymes, allowing it to reach the colon intact, where it exerts prebiotic effects and enhances mineral absorption .
Métodos De Preparación
Enzymatic Synthesis via Two-Step Biocatalytic Conversion
The most industrially viable method for DFA III production involves a two-enzyme cascade reaction that bypasses intermediate purification steps. This approach utilizes inulosucrase (EC 2.4.1.9) and inulin fructotransferase (EC 2.4.1.93) to sequentially convert sucrose into inulin and subsequently into DFA III .
Step 1: Sucrose-to-Inulin Conversion
Inulosucrase catalyzes the polymerization of sucrose into inulin, a β-(2→1)-linked fructan. Key parameters for this step include:
Under these conditions, inulin yields reach 85–92% within 30–60 minutes .
Step 2: Inulin-to-DFA III Conversion
Inulin fructotransferase cleaves inulin’s β-(2→1) linkages to form DFA III’s cyclic β-(2→1) and β-(2→6) bonds. Critical factors include:
This step achieves a 40–54% conversion rate, with residual inulin and fructose oligomers remaining .
Post-Synthesis Purification via Yeast Fermentation
To eliminate monosaccharides (glucose, fructose) and oligofructans, Saccharomyces cerevisiae is introduced post-reaction. Yeast metabolizes these residuals under controlled conditions:
Post-fermentation, DFA III purity increases from 54% to 89–93%, as quantified by HPLC .
Analytical Validation of DFA III Synthesis
High-performance liquid chromatography (HPLC) with refractive index detection is the gold standard for quantifying DFA III. The method employs:
-
Column : Sugarpak1 (6.5 mm × 300 mm, calcium cation exchange) .
-
Column temperature : 85°C to prevent fructan crystallization .
Calibration against a 0.5% DFA III standard enables precise concentration calculations using peak area ratios .
Comparative Analysis of Enzymatic vs. Chemical Synthesis
While acid-catalyzed caramelization of sucrose can produce DFA III, enzymatic methods dominate due to:
Factor | Enzymatic Synthesis | Chemical Synthesis |
---|---|---|
Yield | 40–54% | <15% |
Byproducts | Minimal | Melanoidins, hydroxymethylfurfural |
Energy consumption | Low (≤60°C) | High (≥120°C) |
Scalability | Industrial feasible | Limited by side reactions |
Enzymatic processes also avoid toxic catalysts (e.g., sulfuric acid) required in chemical routes .
Industrial-Scale Production Considerations
Large-scale DFA III manufacturing employs membrane bioreactors to:
-
Retain enzymes for reuse, reducing operational costs.
-
Separate low-molecular-weight sugars via ultrafiltration (10 kDa cutoff) .
-
Maintain sterility to prevent microbial contamination during prolonged reactions.
Pilot studies demonstrate a 30% cost reduction compared to plant-derived inulin processing .
Análisis De Reacciones Químicas
Hydrolysis Reactions
DFA-III undergoes hydrolysis under acidic or enzymatic conditions, yielding fructose derivatives:
-
Acid-Catalyzed Hydrolysis :
In weak acidic environments (pH 4–6), DFA-III is hydrolyzed to fructose via an autocatalytic mechanism, where the reaction rate increases as products accumulate. Kinetic studies reveal a pH-dependent equilibrium favoring fructose formation at higher acidity . -
Enzymatic Hydrolysis :
Glycoside hydrolases (GHs) cleave DFA-III into intermediate inulobiose (β-D-fructofuranosyl-(2→1)-D-fructose) and ultimately to fructose. Key enzymes include: Kinetic Parameters of Blautia parvula DFA-IIIase :Substrate Kₘ (mM) Vₘₐₓ (μmol/min/mg) DFA-III 1.12 ± 0.15 16.4 ± 0.9 Inulobiose 2.34 ± 0.21 9.8 ± 0.5
Enzymatic Degradation Pathways
Gut microbiota, particularly Blautia species, metabolize DFA-III through a two-step pathway:
This pathway is critical for DFA-III’s prebiotic effects, as it modulates bile acid metabolism by reducing deoxycholic acid (DCA) levels in the colon .
Maillard Reactions
DFA-III participates in non-enzymatic browning reactions under thermal processing:
- Reagents : Amino acids (e.g., lysine, glycine).
- Conditions : Temperatures >100°C, neutral to slightly alkaline pH.
- Products : Melanoidins (brown pigments) and flavor compounds .
Structural Analysis Reactions
Periodic acid oxidation reveals structural features of DFA-III:
- Reaction : DFA-III consumes 1 mole of periodic acid per mole, confirming the absence of vicinal diols in its cyclic structure .
- Comparative Data for Difructose Anhydrides :
Compound Periodic Acid Consumption (moles/mole) Diheterolevulosan 4 DFA-I 2 DFA-III 1 DFA-II 1
Industrial and Physiological Implications
Aplicaciones Científicas De Investigación
Physiological Functions and Health Benefits
DFA-III exhibits several physiological functions that contribute to health benefits:
- Calcium Absorption : Research indicates that DFA-III enhances calcium absorption in both humans and animals. A study involving pre-menopausal Sprague Dawley rats demonstrated that dried yogurt fortified with DFA-III significantly increased calcium absorption, suggesting its potential role in osteoporosis prevention .
- Bone Health : In dairy cows, DFA-III supplementation has been shown to improve calcium metabolism during late lactation. The compound facilitates passive intestinal calcium absorption via the paracellular pathway, which is crucial for maintaining bone health in postpartum dairy cows .
- Gut Health : DFA-III acts as a prebiotic, promoting the growth of beneficial gut microbiota. This property can enhance overall gut health and improve nutrient absorption .
Production Methods
The production of DFA-III has evolved significantly over the years:
- Enzymatic Synthesis : DFA-III is primarily produced through enzymatic processes that utilize inulin as a substrate. The use of specific enzymes, such as fructosyltransferases from microorganisms like Arthrobacter sp., facilitates the conversion of inulin into DFA-III .
- Fermentation Techniques : Large-scale production often employs fermentation methods, where yeast or bacteria are used to synthesize DFA-III from inulin. This method not only enhances yield but also improves the purity of the final product .
Case Study 1: Functional Foods
A study examined the effectiveness of dried yogurt enriched with DFA-III on calcium absorption in female rats. The results indicated a significant increase in calcium levels in the femur bones of rats fed with DFA-III fortified yogurt compared to control groups. This research supports the potential use of DFA-III as an ingredient in functional foods aimed at improving bone health .
Case Study 2: Dairy Cattle Nutrition
In another study involving dairy cows, researchers assessed the impact of dietary DFA-III on mineral status and milking performance. The findings revealed that cows supplemented with DFA-III showed improved calcium levels and overall health, leading to enhanced milk production during lactation .
Current Limitations and Future Prospects
Despite its promising applications, the current use of DFA-III remains limited primarily to niche markets within functional foods and animal nutrition. Future research should focus on:
- Commercial Production : Scaling up production methods to meet industrial demands while ensuring cost-effectiveness and sustainability.
- Human Trials : Conducting extensive human clinical trials to validate the health claims associated with DFA-III, particularly regarding its role in calcium metabolism and gut health.
Summary Table of Applications
Mecanismo De Acción
El anhídrido de difructuosa III ejerce sus efectos principalmente a través de su función como prebiótico. No es digerible por las enzimas humanas, pero es fermentado por las bacterias intestinales beneficiosas, lo que lleva a la producción de ácidos grasos de cadena corta que promueven la salud intestinal. Además, mejora la absorción de minerales como el calcio y el magnesio en el intestino .
Compuestos Similares:
Anhidrido de difructuosa I: Otro disacárido cíclico formado a partir de la inulina.
Anhidrido de difructuosa IV: Producido a partir de levano, otro fructano.
Comparación: El anhídrido de difructuosa III es único debido a sus enlaces glucosídicos específicos y su capacidad para actuar como prebiótico. A diferencia del anhídrido de difructuosa I y IV, se ha demostrado que el anhídrido de difructuosa III tiene un efecto más pronunciado en la absorción de minerales y la salud intestinal .
Comparación Con Compuestos Similares
Key Physiological Functions of DFA III :
- Mineral Absorption : Enhances calcium, iron, and zinc uptake in the intestines by modulating tight junctions and increasing paracellular transport .
- Prebiotic Activity : Selectively stimulates beneficial gut bacteria like Bifidobacterium and Lactobacillus .
- Bone Health: Improves bone mineral density in ovariectomized rats and postmenopausal models by restoring calcium absorption .
- Low Fermentability : Reduces gastrointestinal discomfort compared to rapidly fermented oligosaccharides .
Industrial production of DFA III employs enzyme membrane bioreactors and yeast fermentation, though scalability remains a challenge .
Structural and Functional Comparison with Other Difructose Anhydrides (DFAs)
DFA III belongs to a family of cyclic difructose dianhydrides, which differ in glycosidic linkages and physiological impacts.
Table 1: Structural and Enzymatic Differences Among DFAs
Key Insights :
- DFA III vs. DFA IV : While both are prebiotic, DFA III shows superior mineral-enhancing effects due to its specific interaction with intestinal tight junctions . DFA IV, derived from levan, is less effective in clinical models .
- Enzymatic Specificity : DFA III production requires inulin-specific enzymes, whereas DFA IV synthesis relies on levanase, limiting cross-reactivity .
Comparison with Other Functional Oligosaccharides and Sugars
Table 2: Functional Comparison of DFA III with Inulin, FOS, and Palatinose
Key Insights :
- Mineral Absorption : DFA III outperforms inulin and FOS in enhancing calcium bioavailability (e.g., 20–30% increase in rat models vs. <10% for inulin) .
- Fermentation Profile : DFA III’s slow fermentation reduces gas production, making it suitable for sensitive populations .
Industrial and Commercial Considerations
While DFA III’s physiological benefits are well-documented, its industrial adoption lags behind inulin and FOS due to:
- Production Costs : Enzymatic conversion of inulin requires specialized bioreactors, increasing capital expenditure .
- Regulatory Hurdles: Limited large-scale human trials delay regulatory approvals for food and pharmaceutical applications .
In contrast, inulin and FOS benefit from established supply chains and GRAS status .
Actividad Biológica
Difructose anhydride III (DFA III) is a cyclic disaccharide derived from sucrose, specifically characterized by two reciprocal glycosidic linkages. It is recognized for its unique properties, including low caloric value and potential health benefits, particularly in the context of gut health and mineral absorption. This article explores the biological activity of DFA III, focusing on its physiological effects, mechanisms of action, and implications for health and nutrition.
Chemical Structure and Properties
DFA III is formed through the enzymatic action of inulin fructotransferase (IFTase) on inulin or by the caramelization of sucrose. It has been noted to possess half the sweetness of sucrose while providing only 1/15th of its caloric content, making it an attractive low-calorie sugar substitute .
Prebiotic Activity
One of the most significant biological activities of DFA III is its prebiotic effect . Research indicates that DFA III can enhance the growth of beneficial gut bacteria while inhibiting pathogenic strains. This modulation of gut microbiota contributes to improved digestive health and may reduce the risk of gastrointestinal disorders .
Mineral Absorption Enhancement
DFA III has been shown to improve the absorption of essential minerals such as calcium and iron. In studies involving animal models, dietary supplementation with DFA III led to increased blood concentrations of these minerals, suggesting enhanced intestinal absorption mechanisms . The compound appears to activate specific transporters in the intestinal epithelium that facilitate mineral uptake .
The beneficial effects of DFA III can be attributed to several mechanisms:
- Gut Microbiota Modulation : Long-term ingestion of DFA III alters the composition of intestinal microbiota, increasing populations of beneficial bacteria like Ruminococcus spp., which are known for their role in fiber fermentation and short-chain fatty acid production .
- pH Regulation : DFA III ingestion tends to lower fecal pH, which can inhibit bile acid dehydroxylation activities and promote a healthier gut environment .
- Nutrient Transport Enhancement : Studies have demonstrated that DFA III enhances the expression of genes related to calcium and iron transport in the intestine, thereby improving nutrient assimilation .
Case Studies
- Human Trials : A study involving ten human subjects assessed the effects of long-term DFA III consumption (3 g/day) on intestinal microbiota. Results indicated significant changes in microbial profiles, particularly among constipated individuals, highlighting the compound's potential as a therapeutic agent for digestive issues .
- Animal Studies : In broiler chickens, dietary supplementation with DFA IV (closely related to DFA III) improved growth performance and nutrient digestibility while increasing blood calcium levels. This suggests similar potential benefits for DFA III in enhancing mineral absorption in other species .
Summary Table of Biological Activities
Biological Activity | Effect |
---|---|
Prebiotic Effect | Promotes growth of beneficial gut bacteria; inhibits harmful bacteria |
Mineral Absorption | Enhances absorption of calcium and iron |
Gut Health Improvement | Alters gut microbiota composition; lowers fecal pH |
Nutrient Transport | Increases expression of transport genes related to calcium and iron absorption |
Q & A
Basic Research Questions
Q. What is the chemical structure of DFA III, and how is it enzymatically synthesized from inulin?
DFA III is a cyclic disaccharide composed of two fructose residues linked by β-(2→1) and β-(2→6) glycosidic bonds . Its enzymatic production involves inulase II (EC 3.2.1.7), which catalyzes the intramolecular transfructosylation of inulin. The enzyme is sourced from microbes like Arthrobacter aurescens SK 8.001, and optimal reaction conditions (pH 5.5–6.5, 50–60°C) are critical for high yield . Purification steps often include ultrafiltration and ion-exchange chromatography .
Q. How does DFA III enhance mineral absorption in mammalian models?
DFA III increases calcium, iron, and zinc absorption by loosening intestinal tight junctions, facilitating paracellular transport. In rats, DFA III supplementation (2–5% w/w diet) elevated cecal calcium absorption by 20–30% compared to controls, measured via ligated intestinal loop assays and atomic absorption spectroscopy . Similar mechanisms are observed in humans, where DFA III (4–8 g/day) improved calcium retention by 15–25% in dual-isotope tracer studies .
Q. What experimental models are used to study DFA III’s physiological effects?
Common models include:
- In vitro : Caco-2 cell monolayers to assess tight junction permeability using transepithelial electrical resistance (TEER) and fluorescent markers .
- In vivo : Ovariectomized rats (mimicking postmenopausal osteoporosis) and transition dairy cows (to study hypocalcemia). Mineral status is tracked via serum ionized calcium assays and bone densitometry .
Advanced Research Questions
Q. How does DFA III modulate tight junctions at the molecular level?
DFA III activates protein kinase C (PKC) signaling in intestinal epithelial cells, leading to phosphorylation of tight junction proteins (e.g., occludin, claudin-4). This increases paracellular permeability without disrupting barrier integrity, as shown in Caco-2 cells using immunofluorescence and western blotting . Notably, DFA III’s effect is distinct from sodium caprate, which targets cytoskeletal rearrangements .
Q. What contradictions exist in DFA III’s effects across species or experimental conditions?
- Calcium absorption : In rats, DFA III enhances calcium uptake in both small and large intestines , but in cattle, its efficacy depends on ruminal degradation. Only 30–40% of orally administered DFA III reaches the duodenum intact, limiting its impact unless protected from microbial hydrolysis .
- Iron bioavailability : While DFA III improves iron absorption from insoluble salts (e.g., ferric pyrophosphate) in anemic humans, it shows no effect with heme iron sources .
Q. How can enzymatic production of DFA III be optimized for higher yields?
Strategies include:
- Enzyme engineering : Directed evolution of inulase II to enhance thermostability (e.g., Arthrobacter globiformis mutants with a 20% increase in half-life at 60°C) .
- Process optimization : Membrane bioreactors coupled with ultrafiltration to remove inhibitory byproducts (e.g., fructose), achieving >90% inulin conversion .
- Immobilization : Encapsulating enzymes in alginate beads improves reusability (5 cycles with <15% activity loss) .
Q. What methodologies validate DFA III’s role in bone health?
- Animal studies : Ovariectomized rats fed DFA III (3% w/w diet for 8 weeks) show 12–18% higher femoral bone mineral density (BMD) via dual-energy X-ray absorptiometry (DEXA) and increased bone strength in three-point bending tests .
- Human trials : Postmenopausal women consuming DFA III (6 g/day) exhibited 5–7% higher lumbar spine BMD over 12 months, measured by quantitative computed tomography (QCT) .
Q. How does DFA III influence passive immunity in neonatal calves?
Supplementing colostrum with DFA III (1–2% w/v) increases serum IgG concentrations by 25–30% in newborn calves via enhanced intestinal IgG uptake. This is quantified using ELISA and correlates with reduced morbidity in the first 4 weeks postpartum . Mechanistic studies suggest DFA III upregulates FcRn receptor expression in intestinal epithelia .
Q. Methodological Considerations
- Dosage calibration : DFA III’s effects are dose-dependent but non-linear. For example, calcium absorption plateaus at >8 g/day in humans due to saturation of paracellular pathways .
- Control variables : In animal studies, pair-fed controls and standardized diets (e.g., AIN-93G for rodents) are essential to isolate DFA III-specific effects .
- Analytical techniques : High-performance anion-exchange chromatography (HPAEC-PAD) is preferred for quantifying DFA III in biological samples due to its specificity for non-digestible carbohydrates .
Propiedades
IUPAC Name |
(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRQDWNGXKYIDO-TWOHWVPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81129-73-9 | |
Record name | Difructose anhydride III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.